Chlorophenol red

Description

Propriétés

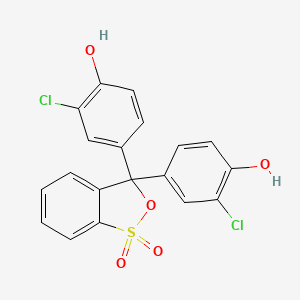

IUPAC Name |

2-chloro-4-[3-(3-chloro-4-hydroxyphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12Cl2O5S/c20-14-9-11(5-7-16(14)22)19(12-6-8-17(23)15(21)10-12)13-3-1-2-4-18(13)27(24,25)26-19/h1-10,22-23H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWAABJGNHFGXSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=CC(=C(C=C3)O)Cl)C4=CC(=C(C=C4)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12Cl2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4063450 | |

| Record name | Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Brown to dark reddish brown crystalline powder; [Acros Organics MSDS], Solid | |

| Record name | Chlorophenol red | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12946 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Chlorophenol red | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036699 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4430-20-0 | |

| Record name | Chlorophenol red | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4430-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorophenol red | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004430200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CHLOROPHENOL RED | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7828 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-(3H-2,1-benzoxathiol-3-ylidene)bis[2-chlorophenol] S,S-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.382 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chlorophenol red | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3S5KH33EA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Chlorophenol red | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036699 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

261 - 262 °C | |

| Record name | Chlorophenol red | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036699 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Chlorophenol Red

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorophenol red (CPR), systematically named 3',3''-dichlorophenolsulfonphthalein, is a sulfonephthalein dye widely utilized as a pH indicator. Its distinct and sharp color transition in the near-neutral pH range makes it an invaluable tool in various analytical and biological applications. This technical guide provides a comprehensive overview of the chemical properties of this compound, including detailed experimental protocols for their determination and a summary of its quantitative characteristics.

Chemical and Physical Properties

This compound is a crystalline solid, appearing as a reddish-brown to green or brown powder.[1] It is sparingly soluble in water but soluble in ethanol.[1][2] The molecule's structure, featuring two chlorinated phenol (B47542) rings attached to a sulfonphthalein core, is responsible for its pH-indicating properties.

Quantitative Data Summary

The key chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₉H₁₂Cl₂O₅S | [2][3] |

| Molar Mass | 423.27 g/mol | [2] |

| Melting Point | 261 °C | [2][3] |

| pKa | 6.0 (at 25 °C) | [1][2] |

| pH Transition Range | 4.8 - 6.8 | [1][4] |

| Color Change | Yellow to Violet/Red | [1][3][4] |

| λmax (acidic form) | ~433 nm | |

| λmax (basic form) | 572 nm | [2][3] |

| Molar Absorptivity (ε) at λmax (in 0.1 M NaOH) | ≥45,000 L·mol⁻¹·cm⁻¹ at 573-579 nm | [2][5] |

| Solubility | Sparingly soluble in water; Soluble in ethanol | [1][2] |

pH Indicator Mechanism

The color change of this compound is a result of a pH-dependent structural rearrangement. In acidic solutions, the molecule exists predominantly in its lactone form, which is yellow. As the pH increases, the lactone ring opens, and the molecule undergoes deprotonation to form a quinonoid structure, which is violet or red. This transformation is a reversible equilibrium.

The dissociation of the hydroxyl groups on the phenol rings is the key to this color change.[3] The equilibrium between the acidic (yellow) and basic (violet/red) forms is what allows for the determination of pH.

Experimental Protocols

The following sections detail the methodologies for determining the key chemical properties of this compound.

Synthesis of this compound

While detailed industrial synthesis protocols are proprietary, a general laboratory-scale synthesis can be inferred from related compounds. A common method for producing sulfonephthalein dyes involves the condensation of a substituted phenol with a sulfonic anhydride (B1165640). For this compound, this would likely involve the reaction of 2-chlorophenol (B165306) with 2-sulfobenzoic acid anhydride.

Materials:

-

2-Chlorophenol

-

2-Sulfobenzoic acid anhydride (saccharin)

-

Concentrated sulfuric acid (catalyst)

-

Glacial acetic acid (for purification)

Procedure:

-

A mixture of 2-chlorophenol and 2-sulfobenzoic acid anhydride is heated in the presence of a catalytic amount of concentrated sulfuric acid.

-

The reaction mixture is heated until the condensation reaction is complete, typically indicated by a color change.

-

The crude product is then cooled and poured into water to precipitate the solid dye.

-

The precipitate is filtered, washed, and then purified by recrystallization from glacial acetic acid.[1]

Determination of pKa via Spectrophotometry

The pKa of this compound can be accurately determined using spectrophotometry by measuring the absorbance of the indicator in solutions of varying pH.

Materials:

-

This compound stock solution (in ethanol)

-

Buffer solutions of known pH (ranging from pH 4 to 8)

-

0.1 M HCl solution

-

0.1 M NaOH solution

-

UV-Vis Spectrophotometer

-

pH meter

Procedure:

-

Preparation of Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa range of this compound (e.g., from pH 4.0 to 8.0 in 0.5 pH unit increments).

-

Determination of λmax:

-

Prepare a highly acidic solution of this compound by adding a small aliquot of the stock solution to 0.1 M HCl. Record the UV-Vis spectrum to determine the λmax of the acidic form.

-

Prepare a highly basic solution by adding a small aliquot of the stock solution to 0.1 M NaOH. Record the UV-Vis spectrum to determine the λmax of the basic form.

-

-

Absorbance Measurements:

-

Add a constant, known amount of the this compound stock solution to each of the buffer solutions.

-

Measure the absorbance of each solution at the λmax of the basic form.

-

-

Calculation of pKa:

-

The pKa is calculated using the Henderson-Hasselbalch equation: pKa = pH + log([A_b - A] / [A - A_a]) where:

-

A is the absorbance of the indicator in a given buffer solution.

-

A_a is the absorbance of the indicator in the highly acidic solution.

-

A_b is the absorbance of the indicator in the highly basic solution.

-

-

Plot pH versus log(([A_b - A]) / ([A - A_a])). The pKa is the pH at which the log term is zero.

-

Determination of Molar Absorptivity

The molar absorptivity (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It can be determined using the Beer-Lambert law.

Materials:

-

This compound

-

0.1 M NaOH solution

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a sample of pure this compound and dissolve it in a known volume of 0.1 M NaOH to prepare a stock solution of known concentration.

-

Prepare a series of dilutions from the stock solution with known concentrations.

-

-

Absorbance Measurements:

-

Measure the absorbance of each standard solution at the λmax of the basic form of this compound (approximately 572 nm).

-

-

Calculation of Molar Absorptivity:

-

According to the Beer-Lambert law, A = εbc, where:

-

A is the absorbance.

-

ε is the molar absorptivity.

-

b is the path length of the cuvette (typically 1 cm).

-

c is the concentration of the solution.

-

-

Plot a graph of absorbance versus concentration. The slope of the resulting line will be equal to the molar absorptivity (assuming a path length of 1 cm).

-

Workflow for Property Determination

The logical flow for the experimental determination of the chemical properties of this compound can be visualized as follows:

References

An In-depth Technical Guide to Chlorophenol Red: Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of chlorophenol red. The information is curated for researchers, scientists, and professionals in drug development who require a detailed understanding of this vital pH indicator.

Chemical Structure and Identification

This compound, systematically named 2-chloro-4-[3-(3-chloro-4-hydroxyphenyl)-1,1-dioxo-2,1λ⁶-benzoxathiol-3-yl]phenol, is a sulfonephthalein dye.[1] Its structure is characterized by a central sulfur-containing heterocyclic ring system derived from o-sulfobenzoic acid, to which two 2-chlorophenol (B165306) moieties are attached.

The key identifiers for this compound are summarized in the table below:

| Identifier | Value |

| CAS Number | 4430-20-0 |

| Molecular Formula | C₁₉H₁₂Cl₂O₅S |

| Molecular Weight | 423.27 g/mol |

| IUPAC Name | 2-chloro-4-[3-(3-chloro-4-hydroxyphenyl)-1,1-dioxo-2,1λ⁶-benzoxathiol-3-yl]phenol[1] |

| SMILES | C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=CC(=C(C=C3)O)Cl)C4=CC(=C(C=C4)O)Cl[2] |

| InChI Key | WWAABJGNHFGXSJ-UHFFFAOYSA-N[2] |

Physicochemical and Spectroscopic Properties

This compound is a reddish-brown to green or brown powder.[3] It is sparingly soluble in water but soluble in ethanol.[3] As a pH indicator, it exhibits a distinct color change from yellow in acidic solutions to violet in basic solutions over a pH range of 5.4 to 6.8.[2]

| Property | Value |

| Appearance | Reddish-brown to green or brown powder[3] |

| Melting Point | 261 °C |

| pH Indicator Range | 5.4 - 6.8[2] |

| Color in Acidic Solution | Yellow |

| Color in Basic Solution | Violet |

| λmax | 572 nm[2] |

Synthesis Pathway

The synthesis of this compound is achieved through the condensation reaction of one equivalent of o-sulfobenzoic anhydride (B1165640) with two equivalents of 2-chlorophenol. This reaction is typically acid-catalyzed and involves heating to drive the dehydration process.

Caption: Synthesis of this compound from its precursors.

Experimental Protocols

Classical Synthesis Method

This method involves the direct condensation of the reactants with a dehydrating agent.

Materials:

-

o-Sulfobenzoic anhydride

-

2-Chlorophenol

-

Anhydrous zinc chloride (or another suitable dehydrating agent)

-

Glacial acetic acid (for purification)

Procedure:

-

In a round-bottom flask, combine one molar equivalent of o-sulfobenzoic anhydride with two molar equivalents of 2-chlorophenol.

-

Add a catalytic amount of anhydrous zinc chloride to the mixture.

-

Heat the reaction mixture to 135-140°C with constant stirring for several hours. The progress of the reaction can be monitored by observing a color change.

-

After the reaction is complete, allow the mixture to cool.

-

The crude product can be purified by recrystallization from glacial acetic acid.[3]

Microwave-Assisted Synthesis

A more modern and efficient approach utilizes microwave irradiation to drive the reaction.

Materials:

-

o-Sulfobenzoic anhydride

-

2-Chlorophenol

-

Concentrated sulfuric acid (catalyst)

-

Microwave synthesizer

-

Ethanol (for purification)

Procedure:

-

In a microwave-safe reaction vessel, combine one molar equivalent of o-sulfobenzoic anhydride and two molar equivalents of 2-chlorophenol.

-

Add a few drops of concentrated sulfuric acid as a catalyst.

-

Place the vessel in the microwave synthesizer and irradiate at a suitable power (e.g., 300-500 W) for a short duration (e.g., 5-15 minutes).

-

After cooling, the crude product is precipitated.

-

Purification can be achieved by recrystallization from a suitable solvent such as ethanol.

Data Presentation

The following table summarizes the key quantitative data related to this compound.

| Data Type | Value | Reference |

| Molecular Weight | 423.27 g/mol | [3] |

| Melting Point | 261 °C | |

| pH Transition Range | 5.4 - 6.8 | [2] |

| λmax | 572 nm | [2] |

Note: Detailed quantitative data such as reaction yields for specific synthesis protocols are not consistently reported in the available literature.

Logical Relationships and Experimental Workflow

The synthesis and application of this compound follow a logical workflow from starting materials to its use as an indicator.

Caption: Workflow from synthesis to application of this compound.

References

Chlorophenol Red: A Comprehensive Technical Guide to its pH Indicator Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pH indicator chlorophenol red, focusing on its transition range and dissociation constant (pKa). This document outlines the fundamental principles governing its function, detailed experimental protocols for its characterization, and a summary of its key quantitative properties.

Introduction

This compound (CPR) is a sulfonephthalein dye widely utilized as a pH indicator in various scientific disciplines, including analytical chemistry, microbiology, and cellular biology. Its distinct color transition in the near-neutral pH range makes it a valuable tool for monitoring pH changes in aqueous solutions, culture media, and various biochemical assays. Understanding the precise pH range of its color change and its pKa is critical for its effective application in research and development.

Physicochemical Properties

This compound, with the chemical formula C₁₉H₁₂Cl₂O₅S, functions as a weak acid. The dissociation of a proton (H⁺) from the molecule results in a structural rearrangement and a concomitant change in its light absorption properties, leading to the observed color change. The equilibrium between the acidic (yellow) and basic (red/violet) forms is governed by the Henderson-Hasselbalch equation.

Table 1: Quantitative Properties of this compound

| Parameter | Value | Color Transition |

| pH Indicator Range | 4.8 - 6.8[1][2][3][4] | Yellow to Red/Violet[1][5][6][7] |

| 5.2 - 6.8[1] | ||

| 5.4 - 6.8[5][6] | ||

| 6.0 - 6.7 | ||

| 4.8 - 6.4 | ||

| pKa (at 25°C) | 6.0[2][3] |

Experimental Determination of pH Range and pKa

The pH indicator range and pKa of this compound can be precisely determined using spectrophotometric methods. This approach relies on the differential absorption of light by the acidic and basic forms of the indicator.

Principle

According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. By measuring the absorbance of this compound solutions at various pH values, the relative concentrations of the acidic (HIn) and basic (In⁻) forms can be determined. The pKa is the pH at which the concentrations of the acidic and basic forms are equal.

Materials and Equipment

-

This compound

-

Spectrophotometer

-

pH meter

-

Buffer solutions (pH 4.0 to 8.0)

-

Volumetric flasks

-

Pipettes

-

Cuvettes

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

Experimental Protocol

-

Preparation of Stock Solution: Prepare a stock solution of this compound by dissolving a precisely weighed amount in ethanol (B145695) or a slightly alkaline aqueous solution.

-

Determination of λmax:

-

Prepare two solutions from the stock: one highly acidic (e.g., pH 2) and one highly alkaline (e.g., pH 10).

-

Scan the absorbance of each solution across the visible spectrum (e.g., 400-700 nm) to determine the wavelength of maximum absorbance (λmax) for the acidic (HIn) and basic (In⁻) forms.

-

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected transition range of this compound (e.g., from pH 4.0 to 8.0 with 0.5 pH unit increments).

-

Absorbance Measurements:

-

Add a constant, known amount of the this compound stock solution to a series of volumetric flasks.

-

Dilute each flask to the mark with one of the prepared buffer solutions.

-

Measure the absorbance of each solution at the λmax determined for the basic form (In⁻).

-

-

Data Analysis:

-

Plot the measured absorbance versus the pH of the buffer solutions.

-

The resulting titration curve will be sigmoidal. The pKa can be determined from the inflection point of this curve.

-

Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation for each data point and averaging the results.

-

Logical Workflow for pKa Determination

The following diagram illustrates the logical workflow for the spectrophotometric determination of the pKa of this compound.

Caption: Workflow for pKa determination of this compound.

Applications in Research and Development

The well-defined pH transition range of this compound makes it suitable for a variety of applications, including:

-

Monitoring pH in Cell Cultures: Its range is ideal for observing pH shifts in biological media.

-

Enzyme Assays: Certain enzymatic reactions produce or consume protons, and this compound can be used to monitor the reaction progress.

-

Titrations: It can be employed as an endpoint indicator in acid-base titrations where the equivalence point falls within its transition range.

-

Water Quality Testing: Used to assess the pH of water samples.

Conclusion

This compound is a versatile and reliable pH indicator with a visually distinct color change in the slightly acidic to neutral pH range. Its properties, particularly its pKa of approximately 6.0, are well-characterized. The spectrophotometric method detailed in this guide provides a robust and accurate means for determining these critical parameters, ensuring its effective and appropriate use in scientific research and drug development.

References

- 1. cerritos.edu [cerritos.edu]

- 2. Virtual Labs [mas-iiith.vlabs.ac.in]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Testing the pH of different solutions | Class experiment | RSC Education [edu.rsc.org]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. This compound | C19H12Cl2O5S | CID 20486 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Chromatic Transition of Chlorophenol Red: A Technical Deep Dive

For Immediate Release

This whitepaper provides a comprehensive technical guide on the mechanism of color change for the pH indicator Chlorophenol red. Addressed to researchers, scientists, and drug development professionals, this document elucidates the underlying chemical principles, presents key quantitative data, and offers detailed experimental protocols for the analysis of this phenomenon.

Core Mechanism: A Tale of Two Tautomers

This compound, a member of the sulfonephthalein family of dyes, undergoes a distinct color change from yellow in acidic solutions to violet-red in basic solutions. This transition is not a simple acid-base neutralization but rather a nuanced structural transformation between two tautomeric forms: the lactone form and the quinonoid form. The dissociation of a proton is the catalyst for this reversible isomerization, which is the fundamental basis of its function as a pH indicator.

In acidic environments (pH below 5.4), this compound exists predominantly in its lactone form, which is colorless or faintly yellow. This form is characterized by a central carbon atom that is part of a spirocyclic lactone ring structure. The electronic conjugation in this form is limited, resulting in minimal absorption of light in the visible spectrum.

As the pH increases, a proton is abstracted from one of the hydroxyl groups. This deprotonation event triggers a cascade of electronic rearrangements, leading to the cleavage of the lactone ring and the formation of a highly conjugated quinonoid structure. This quinonoid form, prevalent at a pH above 6.8, possesses an extensive system of delocalized π-electrons. This extended conjugation significantly alters the molecule's interaction with light, causing strong absorption in the visible region and resulting in the characteristic violet-red color. The equilibrium between these two forms is the critical determinant of the solution's color at any given pH within the transition range.

Quantitative Spectroscopic and Physicochemical Data

The color change of this compound can be precisely quantified by its physicochemical and spectroscopic properties. These parameters are essential for its application in analytical chemistry and various research contexts.

| Parameter | Value | Reference |

| Chemical Name | 3',3''-Dichlorophenolsulfonphthalein | [1] |

| Molecular Formula | C₁₉H₁₂Cl₂O₅S | [2] |

| Molecular Weight | 423.27 g/mol | [3] |

| pKa | ~6.0 | [4] |

| pH Transition Range | 4.8 – 6.7 | [5] |

| Color in Acidic Range | Yellow | [6] |

| Color in Basic Range | Violet-Red | [6] |

| λmax (Acidic Form) | 432 - 440 nm | [7][8] |

| λmax (Basic Form) | 572 - 582 nm | [7][8] |

| Molar Absorptivity (ε) at λmax (Acidic Form) | ~19,000 - 25,400 L·mol⁻¹·cm⁻¹ | [8][9] |

| Molar Absorptivity (ε) at λmax (Basic Form) | ~42,300 - 55,000 L·mol⁻¹·cm⁻¹ | [8][9] |

Note: Molar absorptivity values were calculated from specific absorptivity data (A 1%/1cm) and the molecular weight.

Visualizing the Mechanism and Workflow

To provide a clearer understanding of the chemical transformations and experimental design, the following diagrams have been generated using the Graphviz DOT language.

Experimental Protocols

The following protocols provide detailed methodologies for the preparation of this compound solutions and the spectrophotometric determination of its pKa.

Preparation of this compound Indicator Solution (0.1% w/v)

Materials:

-

This compound powder

-

Deionized water

-

Volumetric flask (100 mL)

-

Analytical balance

Procedure:

-

Accurately weigh 0.1 g of this compound powder.

-

Transfer the powder to a 100 mL volumetric flask.

-

Add approximately 50 mL of 95% ethanol to the flask and swirl to dissolve the powder completely.

-

Once dissolved, dilute the solution to the 100 mL mark with deionized water.

-

Stopper the flask and invert several times to ensure homogeneity.

-

Store the solution in a well-sealed, light-resistant container at room temperature.

Spectrophotometric Determination of pKa

Materials:

-

This compound indicator solution (as prepared above)

-

A series of buffer solutions with known pH values spanning the range of 4.5 to 7.5 (e.g., phosphate (B84403) or acetate (B1210297) buffers)

-

0.1 M HCl solution

-

0.1 M NaOH solution

-

UV-Vis Spectrophotometer

-

pH meter

-

Cuvettes

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Acidic and Basic Reference Solutions:

-

To a volumetric flask, add a precise aliquot of the this compound stock solution and dilute with 0.1 M HCl. This solution represents the fully protonated (acidic) form.

-

To a separate volumetric flask, add the same aliquot of the this compound stock solution and dilute with 0.1 M NaOH. This solution represents the fully deprotonated (basic) form.

-

-

Spectral Scans:

-

Record the absorbance spectra of the acidic and basic reference solutions over a wavelength range of 400-700 nm to determine the λmax for each form.

-

-

Preparation of Buffer Solutions:

-

To a series of volumetric flasks, add the same precise aliquot of the this compound stock solution.

-

Dilute each flask to the mark with a different buffer solution from the prepared series.

-

-

Absorbance Measurements:

-

Measure the absorbance of each buffered solution at the two determined λmax values (one for the acidic form and one for the basic form).

-

-

Data Analysis:

-

For each buffered solution, calculate the ratio of the concentration of the deprotonated form ([In⁻]) to the protonated form ([HIn]) using the following equation, which can be derived from the Beer-Lambert law:

[In⁻]/[HIn] = (A - A_HIn) / (A_In - A) Where A is the absorbance of the buffered solution at the λmax of the basic form, A_HIn is the absorbance of the acidic reference solution at the same wavelength, and A_In is the absorbance of the basic reference solution at the same wavelength.

-

Plot the measured pH of each buffer solution against the logarithm of the calculated concentration ratio (log([In⁻]/[HIn])).

-

According to the Henderson-Hasselbalch equation (pH = pKa + log([In⁻]/[HIn])), the pKa is the y-intercept of this plot. Perform a linear regression to determine the precise pKa value.

-

This comprehensive guide provides the foundational knowledge and practical methodologies for understanding and utilizing the colorimetric properties of this compound in a scientific research and development setting.

References

- 1. This compound Indicator Chemical Structure Model from Indigo [indigoinstruments.com]

- 2. CAS 4430-20-0: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound indicator grade 4430-20-0 [sigmaaldrich.com]

- 4. This compound CAS#: 4430-20-0 [m.chemicalbook.com]

- 5. goldbio.com [goldbio.com]

- 6. This compound - CAMEO [cameo.mfa.org]

- 7. This compound 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. Buy this compound | 4430-20-0 [smolecule.com]

A Comprehensive Technical Guide to the Solubility of Chlorophenol Red

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of Chlorophenol red in water and various organic solvents. The information is curated for professionals in research and development who require precise data for experimental design, formulation, and analytical procedures. This document presents quantitative solubility data in a clear, tabular format, outlines a detailed experimental protocol for solubility determination, and visualizes the chemical principles governing its function as a pH indicator.

Core Properties of this compound

This compound, with the chemical formula C₁₉H₁₂Cl₂O₅S, is a sulfonephthalein dye widely used as a pH indicator.[1] Its utility stems from a distinct color transition from yellow in acidic conditions to violet in basic conditions, typically within a pH range of 4.8 to 6.7.[2][3] Understanding its solubility is critical for its application in various assays and formulations.

Quantitative Solubility Data

The solubility of this compound is influenced by the polarity of the solvent and the pH of the medium, particularly in aqueous solutions. The following table summarizes the available quantitative and qualitative solubility data.

| Solvent | Chemical Class | Quantitative Solubility | Qualitative Description | Source(s) |

| Water | Protic | 1 mg/mL | Sparingly soluble, Slightly soluble, Insoluble | [1][4] |

| Water | Protic | 30 mg/mL* | Soluble | [5][6] |

| Ethanol | Protic (Alcohol) | 10 mg/mL (clear solution) | Soluble | |

| 95% Ethanol | Protic (Alcohol) | 10 mg/mL | - | |

| Methanol:Water (1:1) | Protic (Alcohol/Aqueous) | 10 mg/mL (0.1 g/10 mL) | - | |

| Methyl Cellosolve | Ether Alcohol | 50 mg/mL | Soluble | [5][6] |

| Dilute Alkali | Aqueous Basic | Not specified | Soluble | |

| Diethyl Ether | Ether | Not specified | Insoluble | [1] |

| Benzene | Aromatic Hydrocarbon | Not specified | Insoluble | [1] |

| Acetone | Ketone | Not specified | Data not available | - |

| Toluene | Aromatic Hydrocarbon | Not specified | Data not available | - |

| Chloroform | Halogenated Hydrocarbon | Not specified | Data not available | - |

| Ethyl Acetate | Ester | Not specified | Data not available | - |

*Note on aqueous solubility: The significant discrepancy in reported water solubility values (1 mg/mL vs. 30 mg/mL) is likely attributable to the pH-dependent solubility of this compound. As a weak acid, its solubility increases in alkaline solutions due to the formation of its more soluble anionic form. The lower value likely represents solubility in neutral or acidic water, while the higher value may correspond to solubility in a slightly alkaline medium.

Mechanism of Action as a pH Indicator

This compound belongs to the family of sulfonephthalein dyes, which function as pH indicators through pH-dependent structural rearrangements. In acidic environments, the molecule exists predominantly in a neutral, lactone form where the conjugation of the aromatic rings is limited, resulting in a yellow color. As the pH increases and the solution becomes more alkaline, the lactone ring opens and the phenolic protons dissociate. This creates a highly conjugated quinoidal structure, which alters the molecule's light absorption properties, leading to an intense violet color.

Caption: pH-dependent equilibrium of this compound.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of a solid compound like this compound in a given solvent, often referred to as the "shake-flask method." This method is considered a gold standard for its reliability.

1. Materials and Equipment:

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (B75204) (e.g., 4 mL glass vials)

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE or appropriate material for the solvent)

-

Syringes

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system for concentration analysis

2. Procedure:

a. Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial. An excess is visually confirmed by the presence of undissolved solid at the bottom of the vial after equilibration.

-

Pipette a known volume of the selected solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. This is typically 24 to 48 hours. A preliminary time-course study can be conducted to determine the minimum time to reach a plateau in concentration.

b. Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a short period to let the excess solid settle.

-

Carefully draw the supernatant (the clear liquid above the solid) into a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a clean, tared vial to remove any undissolved microparticles. This step is crucial to avoid overestimation of solubility.

-

Immediately weigh the filtered solution to determine its mass.

c. Concentration Analysis:

-

Quantitatively dilute a known mass or volume of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted solution using a pre-validated analytical method (e.g., UV-Vis spectrophotometry at its λmax or HPLC).

-

A calibration curve must be prepared using standard solutions of known this compound concentrations in the same solvent.

3. Data Calculation:

-

From the analytical measurement, calculate the concentration of the undiluted saturated solution, accounting for the dilution factor.

-

Express the solubility in desired units, such as mg/mL or g/100 mL.

The following diagram illustrates the workflow for this experimental protocol.

Caption: Experimental workflow for solubility determination.

References

A Technical Guide to the Spectrophotometric Properties of Chlorophenol Red

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core spectrophotometric properties of Chlorophenol red, a versatile pH indicator. The document provides a comprehensive overview of its absorption characteristics, a detailed experimental protocol for the determination of its acid dissociation constant (pKa), and visual representations of its chemical behavior and analytical workflow. This information is intended to support researchers, scientists, and professionals in drug development in the effective application of this compound in their work.

Core Spectrophotometric Data

This compound (3',3"-dichlorophenolsulfonephthalein) is a sulfonephthalein dye that exhibits distinct color changes in response to pH variations.[1] Its utility as a pH indicator is rooted in its pH-dependent optical properties, characterized by significant shifts in its absorption maxima. The key spectrophotometric parameters of this compound are summarized in the table below.

| Property | Value | Conditions |

| Acidic Form (Yellow) | ||

| λmax | 432 - 440 nm | pH 4.8.[1][2] |

| Basic Form (Violet/Red) | ||

| λmax | 572 - 582 nm | pH 6.4 - 6.8.[1][3] |

| pH Transition Range | 4.8 - 6.7 | Visual transition from yellow to violet.[1][4] |

| pKa | ~6.0 | At 25°C. |

| Molar Absorptivity (ε) | ≥45,000 L·mol⁻¹·cm⁻¹ | At 573-579 nm in 0.1 M NaOH.[4] |

| Specific Absorptivity (A 1%/1cm) | 450 - 600 | At λmax in pH 4.8 buffer.[2] |

| 1000 - 1300 | At λmax in pH 6.4 buffer.[2] |

Chemical Equilibrium of this compound

The color change of this compound is a result of a reversible protonation/deprotonation reaction. In acidic solutions, it exists predominantly in its protonated, yellow-colored form (HIn). As the pH increases, it deprotonates to its violet/red-colored conjugate base form (In⁻). This equilibrium is the basis for its function as a pH indicator.

Caption: Acid-base equilibrium of this compound.

Experimental Protocol: Spectrophotometric Determination of pKa

This section details a standard methodology for determining the pKa of this compound using UV-Vis spectrophotometry. The procedure is based on the Henderson-Hasselbalch equation, which relates pH, pKa, and the ratio of the concentrations of the acidic and basic forms of the indicator.

1. Materials and Reagents:

-

This compound stock solution (e.g., 0.1% in 20% ethanol)

-

Buffer solutions of known pH values spanning the transition range of this compound (e.g., pH 4.0 to 8.0 in 0.5 pH unit increments)

-

0.1 M HCl solution

-

0.1 M NaOH solution

-

UV-Vis spectrophotometer

-

Calibrated pH meter

-

Volumetric flasks and pipettes

-

Cuvettes

2. Procedure:

Step 1: Determination of Absorption Maxima (λmax)

-

Prepare two diluted solutions of this compound:

-

Acidic solution: Add a small aliquot of the stock solution to a volumetric flask and dilute with 0.1 M HCl. This will ensure the indicator is predominantly in its acidic (HIn) form.

-

Basic solution: Add the same aliquot of the stock solution to another volumetric flask and dilute with 0.1 M NaOH. This will ensure the indicator is predominantly in its basic (In⁻) form.

-

-

Scan the absorbance of the acidic solution across the visible spectrum (e.g., 380-700 nm) to determine the λmax of the HIn form.

-

Scan the absorbance of the basic solution across the same spectral range to determine the λmax of the In⁻ form.

Step 2: Preparation of Buffer Solutions and Absorbance Measurements

-

Prepare a series of solutions by adding a constant, small volume of the this compound stock solution to a set of volumetric flasks.

-

Dilute each flask to the mark with one of the prepared buffer solutions of known pH.

-

Measure the absorbance of each solution at the λmax of the basic form (In⁻), as this wavelength typically shows the largest change in absorbance with pH.

Step 3: Data Analysis and pKa Calculation

-

The pKa can be determined graphically by plotting the measured absorbance at the λmax of the basic form against the pH of the buffer solutions. The pKa is the pH at the inflection point of the resulting sigmoidal curve.

-

Alternatively, the pKa can be calculated using the following form of the Henderson-Hasselbalch equation:

pKa = pH + log[(A_b - A) / (A - A_a)]

Where:

-

A is the absorbance of the indicator in a buffer of a specific pH.

-

A_a is the absorbance of the indicator in the highly acidic solution.

-

A_b is the absorbance of the indicator in the highly basic solution.

Calculate the pKa for each buffer solution and determine the average value.

-

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for the spectrophotometric determination of the pKa of this compound.

Caption: Workflow for pKa determination of this compound.

This technical guide provides essential data and a robust experimental framework for the utilization of this compound in scientific research and development. The provided information and protocols are intended to serve as a foundational resource for professionals requiring accurate pH measurement and indicator-based analyses.

References

An In-depth Technical Guide to Chlorophenol Red: Safety Data Sheet and Handling Precautions

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information and handling protocols for chlorophenol red, a common pH indicator dye. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and the integrity of research outcomes.

Chemical Identification and Physical Properties

This compound, with the CAS number 4430-20-0, is a synthetic dye used extensively in laboratory settings as a pH indicator.[1] It is recognized by its color change from yellow at pH 5.2 to a red or violet hue at pH 6.8.[2][3]

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₂Cl₂O₅S | [4] |

| Molecular Weight | 423.27 g/mol | [5] |

| Appearance | Brown to dark reddish-brown crystalline powder or green powder | [4][6] |

| Melting Point | 261-262 °C | [4][7] |

| Solubility | Slightly soluble in water | [2] |

| pH Indicator Range | 5.2 (yellow) to 6.8 (red/violet) | [2][3][8] |

Hazard Identification and Classification

This compound is considered a hazardous substance and requires careful handling.[5][6] The primary hazards are related to its irritant properties.

| Hazard Class | Category | GHS Hazard Statement | Source |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [4][5] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | [4][5][7] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | [4][5] |

Signal Word: Warning[5]

Handling and Storage Protocols

Proper handling and storage are paramount to minimize exposure risks and maintain the chemical's stability.

Handling:

-

Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.[6][7] Ensure that eyewash stations and safety showers are readily accessible.[9]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or glasses with side shields.[5][6] Contact lenses should not be worn when handling this chemical.[6]

-

Hand Protection: Wear protective gloves tested to a relevant standard (e.g., EN 374).[6]

-

Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin contact.[5][6]

-

-

General Hygiene: Avoid all personal contact, including inhalation of dust.[6] Do not eat, drink, or smoke in areas where this compound is handled.[6] Wash hands thoroughly after handling.[7][8]

Storage:

-

Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[5][6][7]

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6]

-

Flinn Scientific suggests a chemical storage pattern of Organic #9, with other dyes, indicators, and stains.[7][8]

Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is critical.

First Aid Measures:

| Exposure Route | First Aid Protocol | Source |

| Inhalation | Remove the individual to fresh air and keep them in a position comfortable for breathing. If feeling unwell, call a poison center or physician. | [5][8] |

| Skin Contact | Wash the affected area with plenty of water.[8] Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.[5][10] | |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical advice/attention. | [5][7][8] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Call a poison center or physician if you feel unwell. | [5][8] |

Spill Response:

For minor spills, laboratory personnel can manage the cleanup by following these steps. For major spills, evacuate the area and alert emergency responders.[6]

-

Containment: Prevent the spillage from entering drains or water courses.[6]

-

Cleanup (Dry Spill): Use dry cleanup procedures to avoid generating dust. Sweep or vacuum the material and place it in a sealed, labeled container for disposal.[6]

-

Cleanup (Wet Spill): Absorb the spill with inert material such as sand or absorbent material.[8] Shovel the material into a suitable container for disposal.[6]

-

Decontamination: Wash the spill area with large amounts of water.[6]

Experimental Protocols and Visualizations

General Laboratory Use Protocol:

-

Preparation: Before handling, ensure all necessary PPE is worn correctly and the work area (e.g., fume hood) is prepared.

-

Weighing: Carefully weigh the required amount of this compound powder in a fume hood to avoid dust inhalation.

-

Dissolving: To prepare a solution, add the powder to the appropriate solvent (e.g., water or ethanol) and mix gently until dissolved.[1]

-

Use: Dispense the solution as required for the experiment.

-

Post-Use: Tightly seal the container and return it to its designated storage location. Clean the work area and any used equipment.

-

Disposal: Dispose of waste according to institutional and local regulations.

Diagrams:

Caption: General Handling Workflow for this compound.

Caption: Emergency First Aid for this compound Exposure.

Caption: this compound Spill Cleanup Procedure.

Toxicological Information

The primary toxicological effects of this compound are irritation to the skin, eyes, and respiratory system.[5] There is limited evidence of cumulative effects following exposure.[6] The material has not been classified as harmful by ingestion due to a lack of corroborating evidence.[6] It is not classified as a carcinogen, mutagen, or reproductive toxicant.[10]

| Effect | Description | Source |

| Acute Effects | Causes skin, eye, and respiratory irritation. | [5][8] |

| Chronic Effects | Asthma-like symptoms (RADS) may occur after high-level exposure. Pre-existing dermatitis may be accentuated. | [6] |

Disposal Considerations

Waste material must be disposed of in accordance with national and local regulations. Do not allow the chemical to enter drains or waterways.[6] Chemical waste should be segregated based on compatibility and disposed of through authorized waste disposal services.[9]

This guide is intended for informational purposes and should be supplemented with institution-specific safety protocols and the most current Safety Data Sheet provided by the supplier. Always prioritize safety in the laboratory.

References

- 1. CAS 4430-20-0: this compound | CymitQuimica [cymitquimica.com]

- 2. cameo.mfa.org [cameo.mfa.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | C19H12Cl2O5S | CID 20486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lobachemie.com [lobachemie.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. archpdfs.lps.org [archpdfs.lps.org]

- 8. This compound Indicator Solution SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 9. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]

- 10. carlroth.com [carlroth.com]

A Technical Guide to Chlorophenol Red: History, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorophenol red (CPR), a member of the sulfonephthalein family of dyes, is a widely utilized pH indicator in analytical chemistry, biochemistry, and microbiological studies. Its distinct color transition in the near-neutral pH range makes it a valuable tool for monitoring pH changes in various aqueous systems. This technical guide provides an in-depth overview of the discovery and history of this compound, its chemical and physical properties, and detailed experimental protocols for its use as a pH indicator.

Discovery and History

The development of synthetic pH indicators flourished in the early 20th century, driven by the need for accurate and convenient methods for determining hydrogen ion concentration in biological and chemical systems. The heyday for the discovery and characterization of new indicators was from the 1920s to the 1960s.

Chemical and Physical Properties

This compound, with the chemical name 3',3''-dichlorophenolsulfonephthalein, is a brownish powder in its solid form.[1] It is sparingly soluble in water but readily dissolves in ethanol.[2]

| Property | Value | Reference |

| Chemical Formula | C₁₉H₁₂Cl₂O₅S | [1][3] |

| Molecular Weight | 423.27 g/mol | [3] |

| CAS Number | 4430-20-0 | [1] |

| Appearance | Brownish powder | [1] |

| Melting Point | 261 °C | [4] |

| Synonyms | Dichlorophenolsulfonephthalein, Chlorphenol Red | [1][5] |

Indicator Properties

The utility of this compound as a pH indicator stems from its distinct and reversible color change over a specific pH range. This change is due to the alteration of its chemical structure in response to varying hydrogen ion concentrations. In its acidic form, the molecule is in a lactone configuration, which is yellow. As the pH increases, the lactone ring opens to form a quinonoid structure, which is responsible for the characteristic violet-red color in its basic form.

| Property | Value | Reference |

| pH Transition Range | 4.8 - 6.7 | [6] |

| 5.2 - 6.8 | [1][7] | |

| 5.4 - 6.8 | [4][8] | |

| Color Change | Yellow (acidic) to Violet/Red (basic) | [4][6][8] |

| pKa | ~6.0 | [2] |

| λmax (basic form) | 572 nm | [6][8] |

Signaling Pathway and Chemical Equilibrium

The color change of this compound is a direct result of a shift in the chemical equilibrium between its acidic (HIn) and basic (In⁻) forms. This equilibrium is governed by the pH of the solution.

Caption: Chemical equilibrium of this compound indicator.

Experimental Protocols

Preparation of this compound Indicator Solution

Objective: To prepare a stock solution of this compound for use in titrations and spectrophotometric analysis.

Materials:

-

This compound powder

-

95% Ethanol

-

0.1 M Sodium Hydroxide (NaOH)

-

Distilled or deionized water

-

Volumetric flasks (100 mL)

-

Graduated cylinders

-

Beakers

-

Stirring rod

Procedure 1 (Ethanolic Solution):

-

Weigh out 0.1 g of this compound powder.

-

Dissolve the powder in 100 mL of 20% ethanol.[1]

-

Stir until completely dissolved.

-

Store the solution in a well-stoppered bottle, protected from light.

Procedure 2 (Aqueous Solution):

-

Weigh out 0.04 g of this compound powder.

-

In a beaker, add 0.94 mL of 0.1 M NaOH to the powder and mix to dissolve.[1]

-

Quantitatively transfer the solution to a 100 mL volumetric flask.

-

Dilute to the mark with distilled or deionized water.[1]

-

Mix thoroughly.

-

Store in a well-stoppered bottle.

Spectrophotometric Determination of pKa

Objective: To determine the acid dissociation constant (pKa) of this compound using a spectrophotometer.

Materials:

-

This compound indicator solution

-

Buffer solutions of known pH (e.g., acetate (B1210297) buffers ranging from pH 4.5 to 7.0)

-

1.0 M Acetic Acid

-

1.0 M Sodium Acetate

-

UV-Vis Spectrophotometer

-

Cuvettes

-

Pipettes

-

Volumetric flasks

Experimental Workflow:

Caption: Workflow for the spectrophotometric determination of pKa.

Procedure:

-

Prepare a series of buffer solutions with accurately known pH values spanning the transition range of this compound (approximately pH 5.0 to 7.0).

-

Prepare two reference solutions: one with the indicator in a strongly acidic solution (e.g., 0.1 M HCl, to obtain the spectrum of the pure acidic form, HIn) and one in a strongly basic solution (e.g., 0.1 M NaOH, for the pure basic form, In⁻).

-

Set the spectrophotometer to the wavelength of maximum absorbance (λmax) of the basic form of this compound (~572 nm).

-

To a series of test tubes or cuvettes, add a fixed volume of each buffer solution.

-

Add a small, constant volume of the this compound stock solution to each tube/cuvette and mix well.

-

Measure the absorbance of each solution at ~572 nm.

-

Plot the measured absorbance versus the pH of the buffer solutions.

-

The pKa is the pH at which the absorbance is halfway between the minimum (acidic) and maximum (basic) absorbance values.

-

Alternatively, the pKa can be calculated using the following equation for each buffer solution: pKa = pH + log([A - A_acid] / [A_base - A]) where A is the absorbance of the indicator in the buffer, A_acid is the absorbance in the strongly acidic solution, and A_base is the absorbance in the strongly basic solution.

Acid-Base Titration Using this compound

Objective: To determine the concentration of an unknown acid or base using this compound as an indicator.

Materials:

-

Analyte (acid or base of unknown concentration)

-

Titrant (standardized solution of a strong base or acid)

-

This compound indicator solution

-

Burette

-

Pipette

-

Erlenmeyer flask

-

Stir plate and stir bar (optional)

Procedure:

-

Rinse the burette with a small amount of the titrant and then fill it. Record the initial volume.

-

Pipette a known volume of the analyte into an Erlenmeyer flask.

-

Add 2-3 drops of this compound indicator solution to the analyte. The solution should turn yellow if the analyte is acidic or violet-red if it is basic (though titration of a base with an acid is less common for this indicator's range).

-

Slowly add the titrant from the burette to the analyte while constantly swirling the flask.

-

Continue adding the titrant drop by drop as the endpoint is approached. The endpoint is reached when the solution shows a persistent color change from yellow to faint violet-red.

-

Record the final volume of the titrant.

-

Calculate the concentration of the analyte using the formula: M₁V₁ = M₂V₂, where M₁ and V₁ are the molarity and volume of the analyte, and M₂ and V₂ are the molarity and volume of the titrant.

Applications

This compound's pH transition range makes it particularly useful for:

-

Titrations of weak acids with strong bases where the equivalence point is in the slightly acidic to neutral range.

-

Biochemical assays where pH needs to be monitored near neutrality.[9]

-

Microbiological culture media to detect changes in pH due to microbial metabolism.[9]

-

Water quality testing to determine pH levels.[9]

-

Selective determination of chlorine dioxide in drinking water.[4][8]

Conclusion

This compound remains a staple pH indicator in many scientific disciplines. Its discovery as part of the systematic development of sulfonephthalein dyes by early 20th-century chemists provided a valuable tool for pH measurement. Understanding its properties and the proper experimental protocols for its use is essential for obtaining accurate and reliable results in research, quality control, and various analytical procedures.

References

- 1. Preparation of Titration Indicators [dhanlaldelloyd.tripod.com]

- 2. mncchemicalssurgicals.com [mncchemicalssurgicals.com]

- 3. chemistry.uccs.edu [chemistry.uccs.edu]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. A level Indicator theory of acid-base titrations explained, theory pH curves & pKind, Indicator colour changes, Methyl orange, Bromophenol blue, Methyl red, Bromothymol blue, Phenol red, Thymol blue, Phenolphthalein GCE AS A2 chemistry revision notes KS5 [docbrown.info]

- 6. This compound INDICATOR SOLUTION | SUDAN CHEMICAL [sudanchemical.com]

- 7. cd1.edb.hkedcity.net [cd1.edb.hkedcity.net]

- 8. ulm.edu [ulm.edu]

- 9. gspchem.com [gspchem.com]

Chlorophenol red CAS number and molecular formula

An In-depth Technical Guide to Chlorophenol Red for Researchers and Drug Development Professionals

Introduction

This compound is a sulfonephthalein dye widely recognized for its utility as a pH indicator.[1] Its distinct and sensitive color change within a specific pH range makes it an invaluable tool in a multitude of scientific and industrial applications, from classical acid-base titrations to advanced biochemical assays and pharmaceutical research.[1][2] This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, diverse applications, and relevant experimental methodologies for professionals in research and drug development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing key data for laboratory use and experimental design.

| Property | Value | Citations |

| CAS Number | 4430-20-0 | [2][3][4] |

| Molecular Formula | C₁₉H₁₂Cl₂O₅S | [2][3][4] |

| Molecular Weight | 423.27 g/mol | [2][3][4] |

| Synonyms | 3',3''-Dichlorophenolsulfonaphthalein | [2][4] |

| Appearance | Reddish-brown to green or brown powder | [2][3] |

| Melting Point | 261 °C | [2][3] |

| pH Transition Range | pH 4.8 (Yellow) to pH 6.7 (Violet/Red) | [1][3][5] |

| Storage Conditions | Store at room temperature, below +30°C | [2][3][5] |

Applications in Research and Drug Development

This compound's versatility extends across numerous research disciplines. Its primary applications are detailed below.

-

pH Indication : It is extensively used as a pH indicator in laboratories for titrations and biochemical assays due to its clear color transition.[1][2][6] In microbiology, it is added to culture media to monitor pH changes resulting from microbial growth and metabolic activity.[1][2]

-

Pharmaceutical Research : In the pharmaceutical industry, it aids in the formulation and stability testing of drugs by ensuring the pH remains within an optimal range for efficacy and safety.[2]

-

Enzyme Assays : The compound serves as an optical transducer for monitoring enzyme activity. For instance, it is used in assays for acetylcholinesterase inhibition.[3][7] Furthermore, a derivative, this compound-β-D-galactopyranoside, is a well-established chromogenic substrate for β-galactosidase, an enzyme widely used as a reporter gene in molecular biology.[8] Hydrolysis of this substrate by the enzyme releases this compound, resulting in a measurable color change.[8]

-

Analytical Chemistry : It is employed in the selective determination of chlorine dioxide in drinking water.[3][4] It is also used in the detection of substances like nicotine (B1678760) and cannabinoids on vaping device surfaces.[3]

-

Cell Biology : In cell culture, it functions as a pH indicator in the growth medium to visually monitor the health and metabolic activity of cells.[2] It has also been utilized in assays to detect transformed plant colonies.[3][7]

-

Biosensors : Due to its electrochemical properties, this compound can be used as a chromogenic label in the development of electroanalytical devices, such as those for detecting pathogens like Escherichia coli.[9][10]

Experimental Protocols and Methodologies

Preparation of a Standard Indicator Solution

A standard solution of this compound for use as a pH indicator can be prepared as follows:

-

Dissolution : Dissolve a small quantity of this compound powder in distilled water or ethanol.[1]

-

Concentration Adjustment : Adjust the final concentration based on the specific requirements of the experiment. A 0.1% solution is common for general use.[6]

-

Storage : Store the prepared solution in a cool, dark place to maintain its stability.[1]

General Protocol for pH Measurement

-

Sample Preparation : Prepare the aqueous sample whose pH needs to be determined.

-

Indicator Addition : Add a few drops of the this compound indicator solution to the sample.[1]

-

Observation : Observe the resulting color change. A yellow color indicates a pH at or below 4.8, while a violet or red color indicates a pH at or above 6.7.[1][3] Shades in between correspond to the transition range.

Methodology for β-Galactosidase Activity Assay

This protocol describes a typical colorimetric assay using this compound-β-D-galactopyranoside (CPRG) as a substrate.

-

Reagent Preparation :

-

Prepare a lysis buffer appropriate for the cell or tissue type being assayed.

-

Prepare an assay buffer (e.g., sodium phosphate (B84403) buffer, pH 7.0) containing β-mercaptoethanol.[11]

-

Prepare the CPRG substrate solution by dissolving it in the assay buffer to the desired final concentration.

-

-

Sample Lysate Preparation : Lyse the cells or tissues expressing the β-galactosidase enzyme to release the cellular contents. Centrifuge to pellet debris and collect the supernatant containing the enzyme.

-

Enzyme Reaction :

-

In a microplate well or cuvette, combine the cell lysate with the CPRG substrate solution.

-

Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific period.

-

-

Signal Detection : The β-galactosidase enzyme will hydrolyze the CPRG substrate, releasing this compound.[8] This results in the development of a red color.

-

Quantification : Measure the absorbance of the solution at or near the maximum absorbance wavelength of this compound (approximately 572-575 nm).[9][11] The intensity of the color is directly proportional to the enzyme activity.

Visualizations

Logical Relationship: pH-Dependent Color Change

The following diagram illustrates the chemical equilibrium of this compound, which is responsible for its function as a pH indicator. In acidic conditions, the protonated form is predominant, appearing yellow. As the pH increases, it deprotonates to its conjugate base, which exhibits a violet/red color.

Caption: pH-dependent equilibrium and color transition of this compound.

Experimental Workflow: Enzyme Assay Using a CPRG Substrate

This diagram outlines the sequential steps involved in a typical colorimetric enzyme assay using a this compound-based substrate like CPRG.

Caption: Workflow for a β-galactosidase assay using a chromogenic CPRG substrate.

Conclusion

This compound is a robust and versatile chemical compound with significant utility in research, clinical diagnostics, and drug development. Its reliability as a pH indicator, coupled with its application in sensitive enzyme assays and biosensing technologies, makes it an essential tool for scientists and researchers. A thorough understanding of its properties and methodologies is key to leveraging its full potential in the laboratory.

References

- 1. gspchem.com [gspchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 4430-20-0 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. goldbio.com [goldbio.com]

- 6. This compound Indicator 0.1% [rmreagents.com]

- 7. 氯酚红 indicator grade | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound-b- D -galactopyranoside = 90 HPLC 99792-79-7 [sigmaaldrich.com]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. Buy this compound | 4430-20-0 [smolecule.com]

- 11. US6534637B2 - Synthesis of this compound glucuronic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to the Sulfonephthalein Structure of Chlorophenol Red

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the sulfonephthalein dye, Chlorophenol red. It delves into its core chemical structure, physicochemical properties, and the mechanism behind its well-known pH-indicating color change. Detailed experimental protocols for its synthesis, the preparation of indicator solutions, and its quantitative analysis via spectrophotometry are provided. All quantitative data is summarized for clarity, and key chemical transformations and workflows are visualized using diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

This compound (CPR), systematically named 3',3"-dichlorophenolsulfonephthalein, is a prominent member of the sulfonephthalein family of dyes.[1] Its utility as a pH indicator is well-established, exhibiting a distinct color transition from yellow in acidic solutions to a red or violet hue in alkaline conditions.[2][3] This change occurs over a pH range of approximately 4.8 to 6.8.[1][4] Beyond its primary application in acid-base titrations and as a general pH indicator, this compound has found utility in various biological and analytical assays.[2][5] This guide aims to provide a detailed technical understanding of its fundamental properties and methodologies for its use in a research setting.

Chemical Structure and Properties

This compound is characterized by a central sulfonephthalein core. The key to its function as a pH indicator lies in the pH-dependent equilibrium between two tautomeric forms: a colorless or pale yellow lactone form and a colored, quinonoid form. In acidic conditions, the molecule exists predominantly in the closed-ring, lactone form. As the pH increases, deprotonation of the phenolic hydroxyl groups facilitates a rearrangement to the opened-ring, conjugated quinonoid structure, which is responsible for the intense color.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| IUPAC Name | 2-chloro-4-[3-(3-chloro-4-hydroxyphenyl)-1,1-dioxo-2,1λ⁶-benzoxathiol-3-yl]phenol | [6] |

| Molecular Formula | C₁₉H₁₂Cl₂O₅S | [1] |

| Molecular Weight | 423.27 g/mol | |

| Melting Point | 261 °C | [3] |

| pKa | ~6.0 | |

| pH Transition Range | 4.8 (yellow) - 6.8 (red/violet) | [1][4] |

| λmax (acidic form, pH 4.8) | ~433 nm | |

| λmax (basic form, pH 6.4) | ~572 nm | [3] |

| Solubility | Sparingly soluble in water; soluble in ethanol. |

pH-Dependent Equilibrium

The color change of this compound is a direct consequence of a structural transformation in response to changes in proton concentration. This equilibrium is fundamental to its application as a pH indicator.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound generally follows the established procedure for sulfonephthalein dyes, involving the condensation of a substituted phenol (B47542) with a sulfonic anhydride (B1165640) in the presence of a dehydrating agent.

Materials:

-

o-Sulfobenzoic acid anhydride

-

Anhydrous zinc chloride (catalyst)

-

Glacial acetic acid (for purification)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine o-sulfobenzoic acid anhydride and 2-chlorophenol in a 1:2 molar ratio.

-

Add anhydrous zinc chloride as a catalyst (approximately 0.5 molar equivalents relative to the anhydride).

-

Heat the mixture in an oil bath to 130-135 °C with constant stirring. The reactants will melt and the reaction will proceed. Maintain this temperature for 3-4 hours.

-

Allow the reaction mixture to cool to approximately 80 °C and then pour the hot, viscous product into a beaker of cold water while stirring vigorously. This will precipitate the crude this compound.

-

Filter the crude product using a Büchner funnel and wash thoroughly with distilled water to remove any unreacted starting materials and the catalyst.

-

Purify the crude product by recrystallization from glacial acetic acid.

-

Dry the purified crystals in a vacuum oven.

Preparation of a 0.1% (w/v) Indicator Solution

Materials:

-

This compound powder

-

95% Ethanol

-

0.1 M Sodium hydroxide (B78521) solution

-

Distilled water

Procedure:

-

Weigh 0.1 g of this compound powder.

-

In a beaker, create a mixture of 2.65 mL of 0.1 M sodium hydroxide and 20 mL of 95% ethanol.

-

Add the this compound powder to the ethanol-NaOH mixture and warm gently while stirring until the solid is completely dissolved.

-

Quantitatively transfer the solution to a 100 mL volumetric flask.

-

Dilute to the mark with distilled water and mix thoroughly.

Spectrophotometric Determination of pKa

This protocol outlines a general method for determining the acid dissociation constant (pKa) of this compound using UV-Vis spectrophotometry.

Materials:

-

This compound indicator solution (as prepared above)

-

A series of buffer solutions with known pH values spanning the transition range of this compound (e.g., pH 4.0 to 8.0)

-

UV-Vis spectrophotometer

-

Cuvettes

-

pH meter

Procedure:

-

Preparation of Solutions:

-

Prepare a set of solutions by adding a small, constant volume of the this compound stock solution to a series of volumetric flasks, each containing a different buffer solution. Ensure the final concentration of the indicator is the same in all solutions.

-

Prepare two additional solutions: one with a highly acidic buffer (e.g., pH 2) to obtain the spectrum of the fully protonated (yellow) form (HIn), and one with a highly alkaline buffer (e.g., pH 10) for the fully deprotonated (red/violet) form (In⁻).

-

-

Spectrophotometric Measurements:

-

Record the absorbance spectra of the acidic and alkaline solutions to determine the wavelength of maximum absorbance (λmax) for both the HIn and In⁻ forms.

-

Measure the absorbance of each of the buffered indicator solutions at the λmax of the In⁻ form.

-

-